Cas no 2248272-95-7 (INDEX NAME NOT YET ASSIGNED)
INDEX NAME NOT YET ASSIGNED Chemical and Physical Properties
Names and Identifiers
-
- EN300-6477431
- 6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid
- 2248272-95-7
- INDEX NAME NOT YET ASSIGNED
-
- Inchi: 1S/C7H8F2O2/c8-7(9)4-2-1-3(5(4)7)6(10)11/h3-5H,1-2H2,(H,10,11)
- InChI Key: WGLFEUAWPWVCGR-UHFFFAOYSA-N
- SMILES: FC1(C2CCC(C(=O)O)C21)F
Computed Properties
- Exact Mass: 162.04923582g/mol
- Monoisotopic Mass: 162.04923582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.41±0.1 g/cm3(Predicted)
- Boiling Point: 248.3±30.0 °C(Predicted)
- pka: 3.94±0.40(Predicted)
INDEX NAME NOT YET ASSIGNED Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6477431-0.05g |
6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid |
2248272-95-7 | 95.0% | 0.05g |
$315.0 | 2025-03-15 | |
| Enamine | EN300-6477431-0.1g |
6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid |
2248272-95-7 | 95.0% | 0.1g |
$470.0 | 2025-03-15 | |
| Enamine | EN300-6477431-0.25g |
6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid |
2248272-95-7 | 95.0% | 0.25g |
$672.0 | 2025-03-15 | |
| Enamine | EN300-6477431-0.5g |
6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid |
2248272-95-7 | 95.0% | 0.5g |
$1058.0 | 2025-03-15 | |
| Enamine | EN300-6477431-1.0g |
6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid |
2248272-95-7 | 95.0% | 1.0g |
$1357.0 | 2025-03-15 | |
| Enamine | EN300-6477431-2.5g |
6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid |
2248272-95-7 | 95.0% | 2.5g |
$2660.0 | 2025-03-15 | |
| Enamine | EN300-6477431-5.0g |
6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid |
2248272-95-7 | 95.0% | 5.0g |
$3935.0 | 2025-03-15 | |
| Enamine | EN300-6477431-10.0g |
6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid |
2248272-95-7 | 95.0% | 10.0g |
$5837.0 | 2025-03-15 | |
| 1PlusChem | 1P01XDU6-50mg |
6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid |
2248272-95-7 | 95% | 50mg |
$452.00 | 2024-05-25 | |
| 1PlusChem | 1P01XDU6-100mg |
6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid |
2248272-95-7 | 95% | 100mg |
$643.00 | 2024-05-25 |
INDEX NAME NOT YET ASSIGNED Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on INDEX NAME NOT YET ASSIGNED
Research Briefing on Chemical Compound 2248272-95-7 and INDEX NAME NOT YET ASSIGNED
The chemical compound with the identifier 2248272-95-7 has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, currently referred to as INDEX NAME NOT YET ASSIGNED, is under investigation for its potential therapeutic applications. Preliminary studies suggest that it may exhibit unique biochemical properties that could make it a promising candidate for drug development, particularly in targeting specific pathways involved in disease progression.
Recent research efforts have focused on elucidating the molecular structure and mechanism of action of 2248272-95-7. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize its chemical properties. Additionally, in vitro and in vivo studies have been conducted to assess its efficacy and safety profile. Early results indicate that the compound demonstrates high selectivity and potency in modulating key biological targets, which could translate into significant clinical benefits.
One of the most notable findings from recent studies is the compound's ability to interact with specific protein receptors implicated in various pathological conditions. For instance, 2248272-95-7 has shown promising activity in inhibiting the proliferation of cancer cells by disrupting critical signaling pathways. These findings have sparked interest in further exploring its potential as an oncology therapeutic. Moreover, its unique chemical scaffold presents opportunities for structural optimization to enhance its pharmacological properties.
Despite these encouraging results, several challenges remain to be addressed. The pharmacokinetic and toxicological profiles of 2248272-95-7 require comprehensive evaluation to ensure its suitability for clinical development. Researchers are also investigating scalable synthesis methods to facilitate large-scale production for future preclinical and clinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into viable therapeutic options.
In conclusion, the chemical compound 2248272-95-7, currently designated as INDEX NAME NOT YET ASSIGNED, represents a promising avenue for drug discovery. Its unique biochemical properties and preliminary efficacy data warrant further investigation to fully realize its therapeutic potential. Continued research and development efforts will be crucial in advancing this compound through the drug development pipeline and ultimately bringing it to patients in need.
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